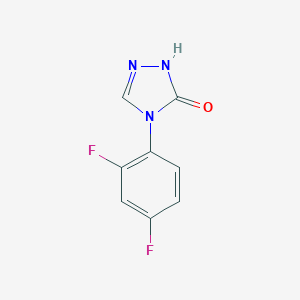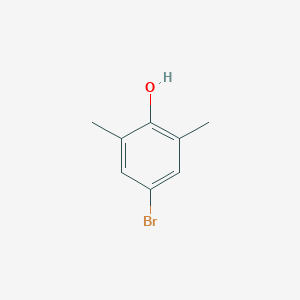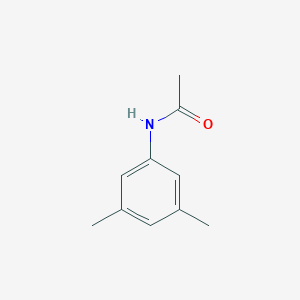
N-(3,5-Dimethylphenyl)acetamide
Descripción general
Descripción
“N-(3,5-Dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO . It has an average mass of 163.216 Da and a monoisotopic mass of 163.099716 Da . It is also known by other names such as “3,5-DIMETHYLACETANILIDE” and "3’,5’-Acetoxylidide" .
Molecular Structure Analysis
The structure of “N-(3,5-Dimethylphenyl)acetamide” closely resembles those of N-(3,5-dichlorophenyl)acetamide and other amides . It has two molecules in its asymmetric unit, in contrast to the single molecule observed in the asymmetric unit of N-(3,5-dichlorophenyl)acetamide .Physical And Chemical Properties Analysis
“N-(3,5-Dimethylphenyl)acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±11.0 °C at 760 mmHg, and a flash point of 177.7±4.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 29 Å2 .Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
- Crystal Structure of Capsaicinoids : A study by Park et al. (1995) analyzed the crystal structure of a compound closely related to N-(3,5-Dimethylphenyl)acetamide, highlighting the orientation of vanilloid, amide, and dimethylphenyl groups (Park, Park, Lee, & Kim, 1995).
- Conformational Analysis : Gowda, Foro, & Fuess (2007) investigated the conformation of the N-H bond in N-(3,4-Dimethylphenyl)acetamide, providing insights into the molecular structure relevant to N-(3,5-Dimethylphenyl)acetamide (Gowda, Foro, & Fuess, 2007).
Molecular Synthesis and Applications
- Synthesis of Analgesic Compounds : The synthesis and properties of various derivatives of N-(3,5-Dimethylphenyl)acetamide have been explored for their potential analgesic effects, such as in the work by Sakurai et al. (1989) on DM-9384 (Sakurai et al., 1989).
- Application in Pesticides : Olszewska, Tarasiuk, & Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a potential pesticide, highlighting the versatility of N-(3,5-Dimethylphenyl)acetamide derivatives (Olszewska, Tarasiuk, & Pikus, 2011).
Biochemical Analysis
- NMR Spectral Studies : Shilpa N. Gowda & Gowda (2007) conducted 1H and 13C NMR spectral studies on N-(j, k-Dimethylphenyl)-acetamides, contributing to a deeper understanding of the molecular properties of these compounds (Shilpa N. Gowda & Gowda, 2007).
Chemical Synthesis Improvement
- Synthesis Improvement : Zhang Dan-shen (2008) and Gong Fenga (2007) both reported on methods to improve the synthesis of derivatives of N-(3,5-Dimethylphenyl)acetamide, indicating ongoing research in optimizing production processes for these compounds (Zhang Dan-shen, 2008); (Gong Fenga, 2007).
Pharmacological Potential
- Potential in Drug Development : Research like that conducted by J. D. Anban et al. (2017) explores the molecular, electronic, and pharmacokinetic properties of derivatives of N-(3,5-Dimethylphenyl)acetamide, indicating potential applications in drug development (J. D. Anban, Pradhan, & James, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAYQHIHIBTMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174488 | |
| Record name | Acetamide, N-(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethylphenyl)acetamide | |
CAS RN |
2050-45-5 | |
| Record name | N-(3,5-Dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Acetoxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',5'-Acetoxylidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3′,5′-Acetoxylidide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNL9S5KW3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

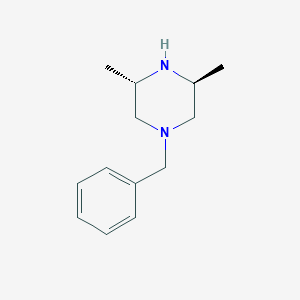

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)

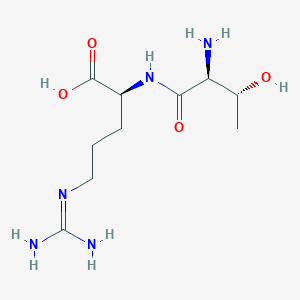


![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)


![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
